4H-1,2,4-Triazole-3,4-diamine 4H-1,2,4-Triazole-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 38104-45-9; 38350-87-7
VCID: VC4515892
InChI: InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
SMILES: C1=NN=C(N1N)N
Molecular Formula: C2H5N5
Molecular Weight: 99.097

4H-1,2,4-Triazole-3,4-diamine

CAS No.: 38104-45-9; 38350-87-7

Cat. No.: VC4515892

Molecular Formula: C2H5N5

Molecular Weight: 99.097

* For research use only. Not for human or veterinary use.

4H-1,2,4-Triazole-3,4-diamine - 38104-45-9; 38350-87-7

Specification

CAS No. 38104-45-9; 38350-87-7
Molecular Formula C2H5N5
Molecular Weight 99.097
IUPAC Name 1,2,4-triazole-3,4-diamine
Standard InChI InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
Standard InChI Key VVICLQXCPOEFTM-UHFFFAOYSA-N
SMILES C1=NN=C(N1N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for 4H-1,2,4-triazole-3,4-diamine is 1,2,4-triazole-3,4-diamine, with synonyms including 3,4-diamino-1,2,4-triazole and 3,4-diamino-4H-1,2,4-triazole . Its SMILES notation is NC1=NN=CN1N\text{NC1=NN=CN1N}, reflecting the arrangement of nitrogen and carbon atoms within the triazole ring . The compound’s crystal structure (CCDC 735985) has been resolved, revealing a planar triazole core stabilized by hydrogen bonding between amine groups and adjacent nitrogen atoms .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

4H-1,2,4-Triazole-3,4-diamine is synthesized via multiple routes:

  • Hydrazine-Based Cyclization: Reaction of hydrazine hydrate with cyanamide under basic conditions (e.g., NaOH) yields the triazole core through cyclocondensation. Microwave-assisted methods reduce reaction times from 24 hours to <2 hours, improving yields to >85% .

  • Schiff Base Formation: Condensation of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with aldehydes produces Schiff base derivatives, as demonstrated by Büyükkidan et al. . This method is favored for introducing functional groups for pharmaceutical applications.

Industrial Manufacturing

The patent US7045635B2 outlines an optimized large-scale process :

  • Reactants: Ethyl formate, hydrazine hydrate, ethanol, and Amberlyst 15 ion-exchange resin.

  • Conditions: Initial heating at 75°C to form intermediates, followed by distillation at 130–133°C to remove solvents.

  • Yield and Purity: 80% yield with 99.5% purity, achieving a melting point of 87–89°C .
    This method leverages continuous flow reactors and chromatographic purification to meet industrial demands.

Chemical Reactivity and Derivatives

Key Reactions

The compound’s amino groups facilitate diverse transformations:

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 yields triazole oxides, which exhibit enhanced antimicrobial activity.

  • Substitution: Nucleophilic substitution with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) produces N-alkylated derivatives, critical for agrochemical development .

  • Coordination Chemistry: The triazole core acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .

Notable Derivatives

  • Schiff Bases: Synthesized by reacting with aromatic aldehydes, these derivatives show enhanced antifungal activity (MIC: 5–20 µg/mL against Candida albicans) .

  • Tetracyclic Energetic Materials: Bridging with bis(4-nitropyrazole) creates heat-resistant explosives (e.g., compound 3) with a detonation velocity of 8,604 m/s, surpassing conventional explosives like HNS .

Applications in Pharmaceutical Development

Anticancer Activity

4H-1,2,4-Triazole-3,4-diamine inhibits ribonucleoside-diphosphate reductase, a key enzyme in DNA synthesis. In vitro studies report IC₅₀ values of 0.33 µM against MCF-7 breast cancer cells, inducing apoptosis via PARP-1 inhibition .

Antimicrobial and Antiviral Properties

  • Bacterial Inhibition: Derivatives exhibit MIC values of 5 µg/mL against E. coli and B. subtilis, comparable to penicillin G .

  • Antiviral Potential: Molecular docking studies suggest strong binding to HIV-1 protease (binding energy: −9.2 kcal/mol), highlighting its role in antiviral drug design .

Agricultural and Industrial Uses

Agrochemicals

The compound serves as a precursor for fungicides and herbicides, inhibiting ergosterol biosynthesis in plant pathogens. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .

Energetic Materials

Incorporation into tetracyclic frameworks (e.g., compound 3) yields explosives with exceptional thermal stability (Td=340CT_d = 340^\circ \text{C}) and low sensitivity (impact sensitivity >40 J), ideal for aerospace applications .

Comparative Analysis with Analogues

CompoundBiological ActivityThermal Stability (TdT_d)Key Application
1,2,3-TriazoleAntifungal (MIC: 10 µg/mL)250°CDrug delivery systems
3,5-Diamino-1,2,4-triazoleAntitumor (IC₅₀: 1.2 µM)290°CChemotherapy
4H-1,2,4-Triazole-3,4-diamineAntiviral, Explosive binder340°CPharmaceuticals, Energetics

Recent Advances and Future Directions

Recent studies focus on functionalizing the triazole core for:

  • Metal-Organic Frameworks (MOFs): Enhancing gas storage capacity via Cu²⁺ coordination .

  • Antibiotic Resistance: Developing dual-action inhibitors targeting β-lactamases and efflux pumps .

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